5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide
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Overview
Description
5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide involves several steps. One common method includes the condensation reaction of 2-phenoxyaniline with 5-nitrothiophene-2-carboxylic acid in the presence of coupling agents . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components . These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, ultimately resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
2-nitrothiophene: A simpler thiophene derivative with a nitro group, used in the synthesis of more complex compounds.
Thienothiophenes: Compounds with two annulated thiophene rings, known for their stable and electron-rich structures.
Suprofen: A 2-substituted thiophene framework used as a nonsteroidal anti-inflammatory drug.
The uniqueness of this compound lies in its combination of a nitro group and a phenoxyphenyl moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c20-17(15-10-11-16(24-15)19(21)22)18-13-8-4-5-9-14(13)23-12-6-2-1-3-7-12/h1-11H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIOOXCYXYYDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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